2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester
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Overview
Description
ETHYL 4-AMINO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-5-CARBOXYLATE: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA. This specific compound features an ethyl ester group, an amino group, and a prop-2-en-1-ylsulfanyl group attached to the pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a urea derivative in the presence of a catalyst such as zinc chloride (ZnCl₂) under reflux conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent and a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Esterification: The carboxylate group can be esterified using ethanol and a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.
Reduction: NaBH₄, LiAlH₄, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alkanes.
Substitution: N-substituted pyrimidines.
Scientific Research Applications
ETHYL 4-AMINO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar pyrimidine core but with additional fused rings, offering different biological activities.
Triazole-Pyrimidine Hybrids: These hybrids combine pyrimidine with triazole, enhancing their pharmacological properties.
Uniqueness
ETHYL 4-AMINO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to its specific functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H13N3O2S |
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Molecular Weight |
239.30 g/mol |
IUPAC Name |
ethyl 4-amino-2-prop-2-enylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13N3O2S/c1-3-5-16-10-12-6-7(8(11)13-10)9(14)15-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13) |
InChI Key |
LHPSMRIEHWJIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC=C |
Origin of Product |
United States |
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